N-(4-chloro-2-methylphenyl)-2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl group, a sulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Nitration and Reduction: Starting with 4-chloro-2-methylbenzene, nitration followed by reduction could yield 4-chloro-2-methylaniline.
Sulfonylation: Reacting 4-chloro-2-methylaniline with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonylated intermediate.
Acylation: Finally, acylation of the sulfonylated intermediate with 4-propan-2-ylaniline and acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic rings or sulfonyl groups.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals.
Materials Science: In the synthesis of novel materials with specific properties.
Industrial Chemistry: As an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetamide
- N-(4-chloro-2-methylphenyl)-2-(N-(4-methylphenyl)sulfonyl-4-ethylanilino)acetamide
Uniqueness
N-(4-chloro-2-methylphenyl)-2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetamide is unique due to the specific combination of functional groups and their spatial arrangement, which can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O3S/c1-17(2)20-7-10-22(11-8-20)28(32(30,31)23-12-5-18(3)6-13-23)16-25(29)27-24-14-9-21(26)15-19(24)4/h5-15,17H,16H2,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZSPYPDTCHZEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)Cl)C)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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